molecular formula C8H7FINO B1333731 N-(2-fluoro-4-iodophenyl)acetamide CAS No. 97760-94-6

N-(2-fluoro-4-iodophenyl)acetamide

Cat. No.: B1333731
CAS No.: 97760-94-6
M. Wt: 279.05 g/mol
InChI Key: HRBWAJGVVZVRSJ-UHFFFAOYSA-N
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Description

N-(2-fluoro-4-iodophenyl)acetamide: is an organic compound with the molecular formula C₈H₇FINO and a molecular weight of 279.1 g/mol . It is characterized by the presence of both fluorine and iodine atoms attached to a phenyl ring, which is further connected to an acetamide group. This compound is primarily used in research settings and has applications in various scientific fields.

Scientific Research Applications

Chemistry: N-(2-fluoro-4-iodophenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: The compound is used in the study of biochemical pathways and as a precursor in the synthesis of biologically active molecules

Industry: In industrial settings, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific properties.

Mechanism of Action

While the specific mechanism of action for “N-(2-fluoro-4-iodophenyl)acetamide” is not mentioned in the searched resources, it is noted that similar compounds with a (2-fluoro-4-iodophenyl) amino group have been used as MEK inhibitors . MEK inhibitors target the Ras/Raf/MEK/ERK signaling pathway, inhibiting cell proliferation and inducing apoptosis .

Future Directions

The compound “N-(2-fluoro-4-iodophenyl)acetamide” and similar compounds have potential in clinical use for cancer treatment, especially for those cancers induced by RAS/RAF dysfunction . The combination of the MEK inhibitors with other therapies—such as chemotherapy, targeted therapy, and immunotherapy—may be a promising approach for clinical use .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluoro-4-iodophenyl)acetamide typically involves the reaction of 2-fluoro-4-iodoaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-fluoro-4-iodoaniline+acetic anhydrideThis compound+acetic acid\text{2-fluoro-4-iodoaniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 2-fluoro-4-iodoaniline+acetic anhydride→this compound+acetic acid

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.

    Oxidation and Reduction Reactions: The acetamide group can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can be used in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide.

Major Products:

    Substitution Reactions: Formation of substituted phenylacetamides.

    Oxidation and Reduction: Formation of corresponding oxidized or reduced products.

    Coupling Reactions: Formation of biaryl or aryl-alkene compounds.

Comparison with Similar Compounds

  • N-(2-fluorophenyl)acetamide
  • N-(4-iodophenyl)acetamide
  • N-(2-chloro-4-iodophenyl)acetamide

Comparison: N-(2-fluoro-4-iodophenyl)acetamide is unique due to the simultaneous presence of both fluorine and iodine atoms on the phenyl ring. This dual substitution can significantly influence its chemical reactivity and biological activity compared to compounds with only one halogen substituent. The combination of these two halogens can enhance the compound’s ability to participate in specific chemical reactions and interact with biological targets.

Properties

IUPAC Name

N-(2-fluoro-4-iodophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FINO/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBWAJGVVZVRSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381971
Record name N-(2-fluoro-4-iodophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97760-94-6
Record name N-(2-fluoro-4-iodophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-fluoro-4-iodoaniline (4.74 g, 20 mmol) in dry tetrahydrofuran (20 mL) was cooled to 0° C. and then treated with acetic anhydride (8.2 g, 80 mmol). The reaction mixture was stirred for 10 min at 0° C. and then was allowed to warm to 25° C. where it was stirred for 2 h. After this time, thin layer chromatography analysis of the reaction mixture indicated the absence of starting material. The reaction mixture was then concentrated in vacuo to afford a crude residue. The residue precipitated from diethyl ether (50 mL) and hexanes (50 mL). The solid was collected by filtration and washed with hexanes to afford N-(2-fluoro-4-iodo-phenyl)-acetamide (5.12 g, 92%) as a white crystalline solid: mp 152-154° C.; EI-HRMS m/e calcd for C8H7FINO (M+) 278.9556, found 278.9559.
Quantity
4.74 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-fluoro-4-iodo-phenylamine (61 g, 257 mmol) in anhydrous pyridine (25 mL) was added drop-wise acetic anhydride (32.8 mL, 321 mmol) at such a rate to maintain the internal temperature between 10° C. and 20° C. At the end of the addition, the reaction was stirred for an additional 0.5 h at rt followed by heating on an oil bath (external temperature 50–60° C.). The reaction was monitored by thin layer chromatography. Once complete (ca. 1.5 h), the mixture was cooled and the reaction mixture solidified. The solid was slurried with cold ethanol (50 mL) and filtered. The solid was washed with cold ethanol (mL) and dried to a fine white crystalline material. The filtrate was concentrated and taken up in ethanol (20 mL) and cooled overnight. Further product was obtained. 63 g (226 mmol) was isolated as a fine white, crystalline solid. Yield: 88%; mp 153° C.; 1H NMR (400 MHz, CDCl3) δ 8.15 (t, J=8 Hz, 1H), 7.33 (br s, 1H), 7.49 (m, 2H), 2.24 (s, 3H, Me).
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
32.8 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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